

Samotolisib metastatic castration-resistant prostate cancer clinical trials

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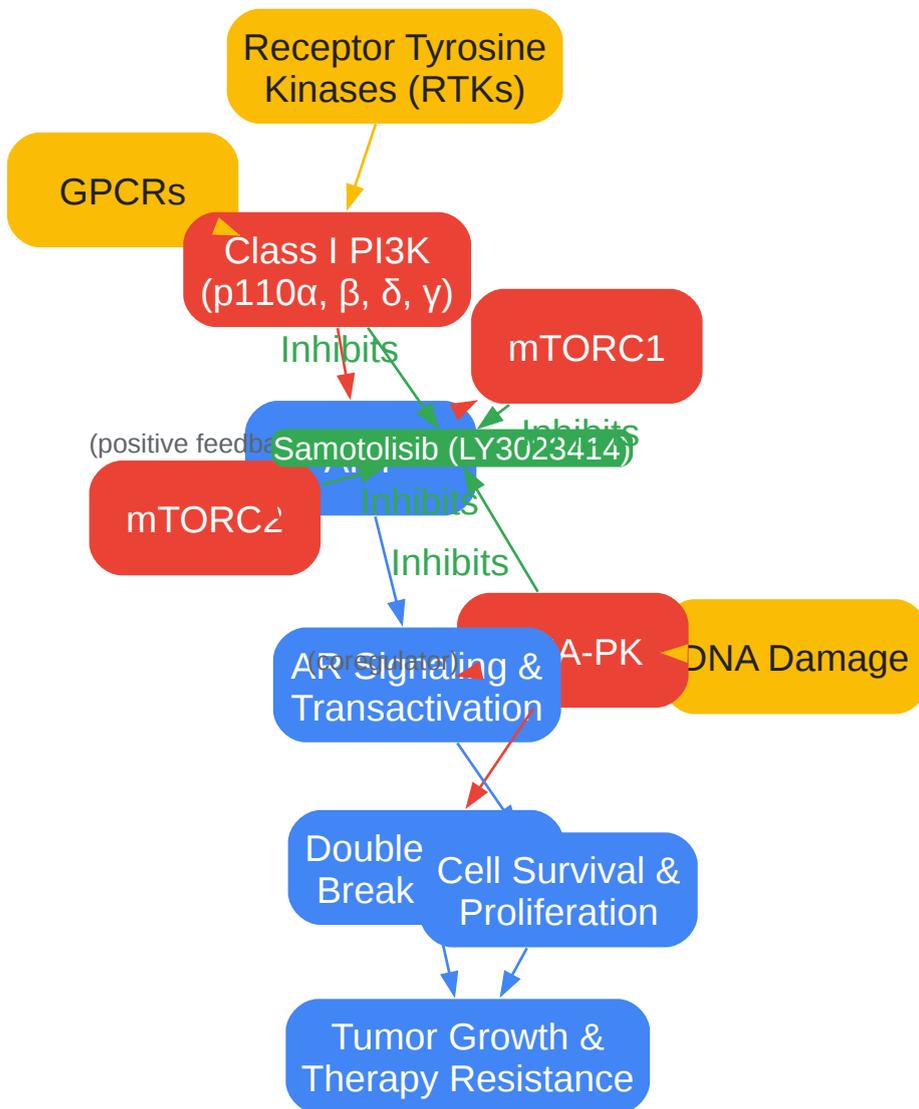
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Samotolisib Mechanism of Action and Signaling Pathways

Samotolisib (LY3023414) is a potent, ATP-competitive small-molecule inhibitor that targets key signaling nodes in cancer progression. Its primary mechanism involves **dual inhibition of the PI3K/mTOR pathway and DNA-dependent protein kinase (DNA-PK)** [1].

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis frequently activated in prostate cancer, influencing cell survival, proliferation, and metabolism [2]. Concurrently, DNA-PK is a key enzyme in DNA repair, whose upregulation is associated with aggressive disease and therapy resistance [1]. In prostate cancer, DNA-PK also functions as a coregulator of the androgen receptor (AR), promoting double-strand break repair. Simultaneous inhibition of these pathways with **samotolisib**, in combination with AR-targeted therapy like enzalutamide, presents a rational strategy to overcome treatment resistance in mCRPC [1].

The diagram below illustrates these key signaling pathways and **samotolisib**'s mechanism of action.



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Diagram 1: **Samotolisib** inhibits multiple key pathways in mCRPC. It directly targets Class I PI3K isoforms, mTOR complexes, and DNA-PK, thereby suppressing signals for cell survival, proliferation, and DNA repair that drive tumor growth and therapy resistance. The pathway crosstalk between DNA-PK and AR highlights a potential mechanism for combination therapy synergy [1].

Clinical Trial Efficacy and Safety Data

The following table summarizes efficacy and safety outcomes from a phase Ib/II clinical trial (NCT02407054) investigating **samotolisib** plus enzalutamide in patients with mCRPC who had progressed

on prior abiraterone therapy [1].

Table 1: Efficacy and Safety Outcomes from Phase Ib/II Trial (NCT02407054) [1]

| Outcome Measure | Samotolisib + Enzalutamide | Placebo + Enzalutamide | P-value |
|--|----------------------------|------------------------|---------|
| Median PCWG2-PFS (months) | 3.8 | 2.8 | 0.003 |
| Median rPFS (months) | 10.2 | 5.5 | 0.03 |
| rPFS in AR-V7 Negative Patients (months) | 13.2 | 5.3 | 0.03 |
| Dose-Limiting Toxicities (Phase Ib) | Not Reported | N/A | - |

Key Findings:

- **Efficacy:** The combination of **samotolisib** and enzalutamide significantly improved both primary endpoint **progression-free survival (PFS)** and secondary endpoint **radiographic PFS (rPFS)** compared to enzalutamide alone [1].
- **Biomarker Analysis:** An exploratory analysis revealed a pronounced **rPFS benefit in patients without the androgen receptor splice variant 7 (AR-V7)**, suggesting AR-V7 status may be a predictive biomarker for treatment response [1].
- **Safety:** The phase Ib lead-in segment established the combination's safety profile, with no dose-limiting toxicities observed. **Samotolisib** exposures remained within the targeted range, supporting the 200 mg twice-daily dose for phase II [1].

Comparative Analysis of PI3K/mTOR Inhibitors

Samotolisib is one of several inhibitors targeting the PI3K/AKT/mTOR pathway under investigation. The table below compares it with other relevant agents based on available data.

Table 2: Comparison of PI3K/mTOR Pathway Inhibitors in Prostate Cancer Context

| Inhibitor Name | Primary Targets | Key Context in Prostate Cancer | Development Status for mCRPC |
|--------------------------------|---------------------------------|---|--|
| Samotolisib (LY3023414) | PI3K, mTOR (dual), DNA-PK | Significantly improved rPFS in combo with enzalutamide post-abiraterone [1]. | Phase II (completed) |
| Gedatolisib | Pan-PI3K, mTORC1/2 (multi-node) | Preclinically more potent than single-node inhibitors; circumvents PTEN-dependent resistance [3]. | Phase 1/2 (ongoing, combo with darolutamide) |
| Ipatasertib | AKT | Phase III showed improved rPFS in combo with abiraterone in mCRPC patients with PTEN loss [1]. | Approved in some regions |
| Everolimus | mTORC1 | Single-node inhibitor; feedback relief can limit efficacy [3]. | Investigational |

Interpretation: This comparison highlights different strategic approaches: **samotolisib** offers a unique dual PI3K/mTOR and DNA-PK inhibition profile, while **gedatolisib** represents a potent multi-node PI3K/mTOR inhibitor. Preclinical evidence suggests that simultaneously blocking multiple nodes in the PI3K/AKT/mTOR pathway may be more effective than selective single-node inhibition and could help overcome resistance mechanisms, such as those mediated by PTEN loss [3].

Proposed Experimental Protocol for In Vitro Analysis

This protocol outlines a methodology to assess the combinatorial effect of **samotolisib** and enzalutamide on prostate cancer cell functions, providing a framework for translational research.

1. Cell Line Selection and Preparation

- Select a panel of human mCRPC cell lines with varying **PTEN and PIK3CA status** (e.g., PTEN null, PIK3CA mutant, PTEN/PIK3CA wild-type) to model genetic heterogeneity [3].
- Maintain cells in recommended media under standard conditions (37°C, 5% CO₂). For combination experiments, use androgen-depleted media to mimic the castration-resistant environment.

2. Drug Preparation and Treatment Conditions

- Prepare stock solutions of **samotolisib** and enzalutamide in DMSO. Aliquot and store at -20°C.
- Design a matrix of treatment conditions:
 - **Vehicle control** (DMSO)
 - **Samotolisib monotherapy** (e.g., 0.1 µM to 10 µM)
 - **Enzalutamide monotherapy** (e.g., 10 µM)
 - **Combination therapy (samotolisib + enzalutamide** across the same concentration range)
- Use a minimum of three biological replicates per condition.

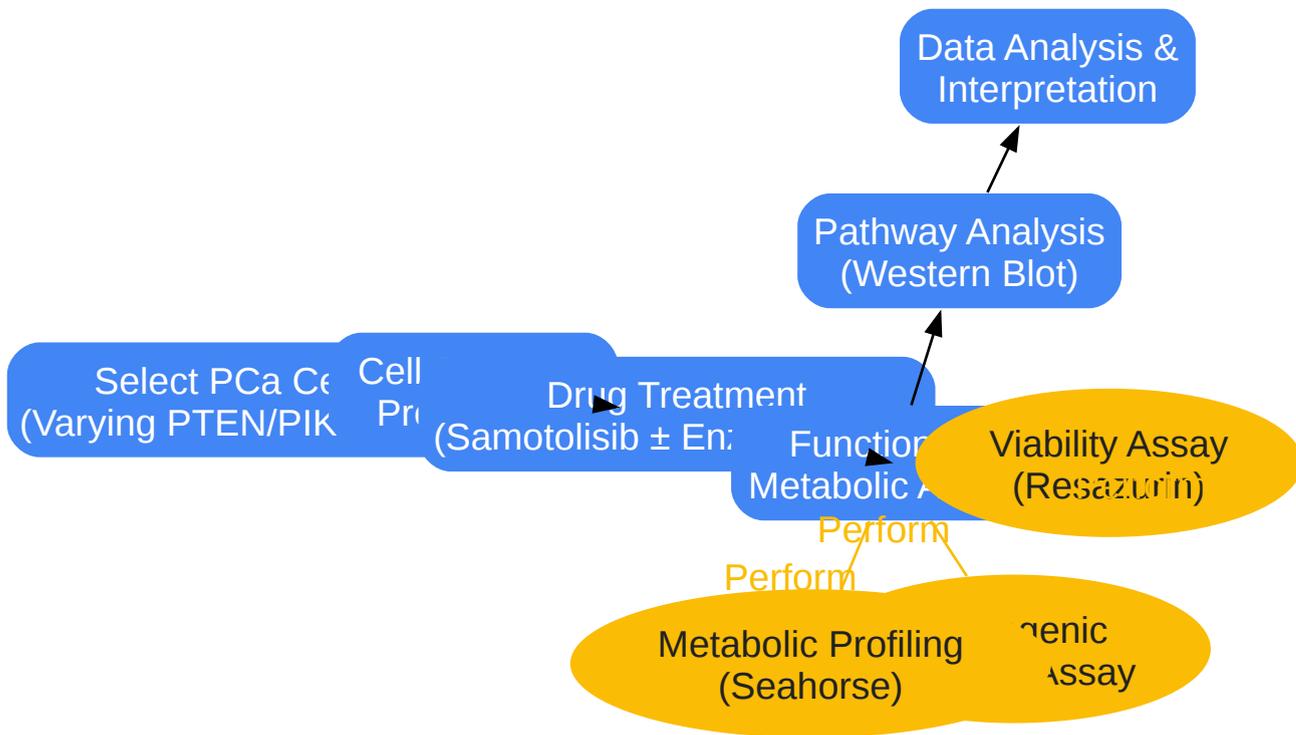
3. Functional and Metabolic Assays

- **Cell Viability and Proliferation:** Seed cells in 96-well plates. After 72-hour drug treatment, measure viability using a resazurin-based assay. Read fluorescence (Ex 560 nm/Em 590 nm) [3].
- **Clonogenic Survival Assay:** Seed a low density of cells and treat with drugs for 10-14 days. Fix and stain colonies with crystal violet; count colonies >50 cells.
- **Metabolic Analysis (Seahorse Assay):** In a specialized plate, treat cells and measure the **Oxygen Consumption Rate (OCR)** and **Extracellular Acidification Rate (ECAR)** in real-time to assess mitochondrial respiration and glycolysis, respectively [3].
- **Western Blot Analysis:** After 24-hour treatment, lyse cells and analyze proteins (e.g., p-AKT Ser473, total AKT, p-S6, AR, PARP) to confirm pathway inhibition and apoptosis.

4. Data Analysis

- Calculate IC₅₀ values for **samotolisib** using non-linear regression from viability data.
- Analyze combination index (CI) using the Chou-Talalay method to determine synergism (CI<1), additive effect (CI=1), or antagonism (CI>1).
- Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups against controls and monotherapies.

The experimental workflow for this protocol is summarized below.



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Diagram 2: Experimental workflow for in vitro analysis of **samotolisib** and enzalutamide combination therapy in prostate cancer (PCa) cell models, incorporating functional and metabolic assays to comprehensively evaluate treatment effects [3].

Future Research Directions and Conclusions

Clinical evidence supports the potential of **samotolisib** and enzalutamide combination therapy for mCRPC patients, particularly those who are AR-V7 negative. Future work should focus on:

- **Biomarker Validation:** Prospective validation of **AR-V7 and PTEN status** as predictive biomarkers for patient selection is crucial for maximizing clinical benefit [1].
- **Mechanistic Studies:** Further investigation into the **Crosstalk between DNA-PK inhibition and AR signaling**, and how this interaction overcomes enzalutamide resistance [1].
- **Novel Combinations:** Exploring **samotolisib** with other emerging agent classes, such as CDK4/6 inhibitors or novel AR degraders, could address broader resistance mechanisms.
- **Comparison with Other Inhibitors:** Head-to-preclinical comparisons with other multi-node inhibitors like **gedatolisib** could clarify the most effective strategy for complete pathway suppression [3].

In conclusion, the combination of **samotolisib** and enzalutamide represents a promising, biologically rational approach for treating mCRPC after abiraterone failure. The integration of robust biomarker analysis with a detailed understanding of the drug's multi-target mechanism of action will be key to its successful development and potential translation into clinical practice.

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